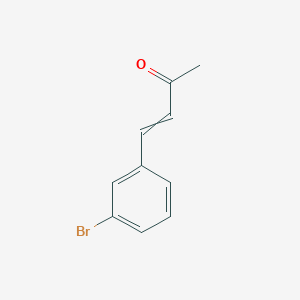![molecular formula C26H22N2O3 B12513249 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate is a complex organic compound that features a fluorenylmethyl group and an indole moiety
Preparation Methods
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced via a reaction with fluorenylmethyl chloroformate. The protected amino acid is then coupled with an indole derivative under specific reaction conditions to yield the desired compound .
Chemical Reactions Analysis
(S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino acids during the synthesis process
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The indole moiety can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with proteins and enzymes .
Comparison with Similar Compounds
Similar compounds include:
9H-Fluoren-9-ylmethanol: This compound shares the fluorenylmethyl group but lacks the indole moiety, making it less versatile in biological applications.
9H-Fluorene, 9-methylene-: This compound has a similar fluorenyl structure but differs in its functional groups, affecting its reactivity and applications.
9H-9-Silafluorenes: These compounds are used in fluorescent materials and have different optical properties compared to (S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVYWAJSHRQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)
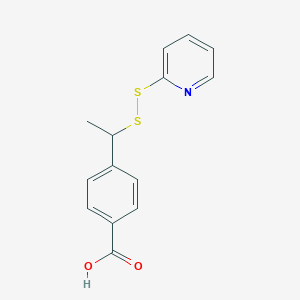
![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)
![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)
![3-(2,6-Dichlorophenyl)-5-{2-[(2,4-difluorophenyl)amino]ethenyl}-1,2-oxazole-4-carbonitrile](/img/structure/B12513198.png)
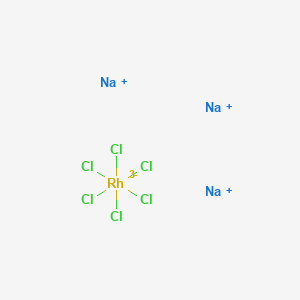

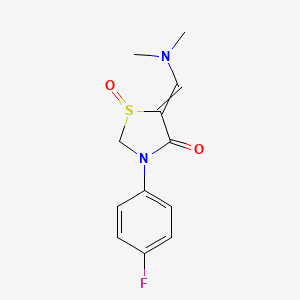
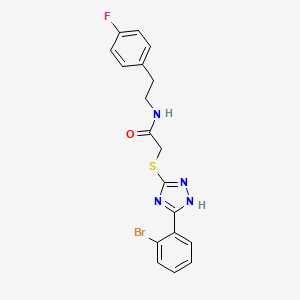
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
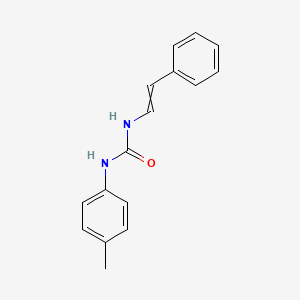
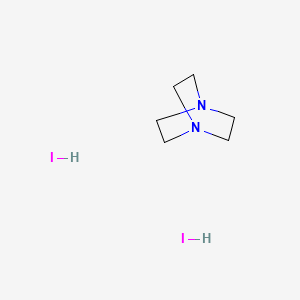
![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
